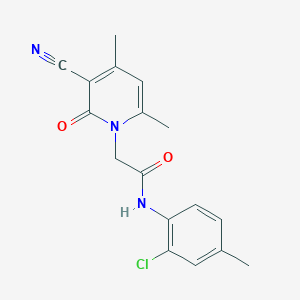
N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its biological activity based on recent studies, including quantitative structure-activity relationship (QSAR) analyses, antimicrobial evaluations, and synthesis methods.
Chemical Structure and Properties
The compound can be broken down into two primary functional components:
- Chloro-substituted phenyl group : This moiety is known to enhance lipophilicity and biological activity.
- Dihydropyridine derivative : This structure contributes to the compound's potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C15H16ClN3O
- Molecular Weight : 273.76 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(substituted phenyl)-2-chloroacetamides, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy:
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 | Highly Active |
| Methicillin-resistant S. aureus (MRSA) | 0.75 | Highly Active |
| Escherichia coli | 1.5 | Moderate Activity |
| Candida albicans | 1.0 | Moderate Activity |
The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and MRSA, while showing moderate effectiveness against Gram-negative bacteria and fungi such as Candida albicans .
The antimicrobial action of this compound can be attributed to:
- Inhibition of cell wall synthesis : The chloro-substituted phenyl ring enhances penetration through bacterial membranes.
- Interference with metabolic pathways : The dihydropyridine structure may interact with enzymes critical for bacterial survival.
Study 1: Antimicrobial Evaluation
In a study evaluating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with halogenated substituents exhibited superior antimicrobial activity. The study confirmed that the position of substituents significantly influenced the biological efficacy against various pathogens .
Study 2: QSAR Analysis
A QSAR analysis was performed to predict the biological activity of newly synthesized chloroacetamides based on their structural features. The analysis indicated that lipophilicity and molecular size are critical determinants for antimicrobial potency .
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-4-5-15(14(18)6-10)20-16(22)9-21-12(3)7-11(2)13(8-19)17(21)23/h4-7H,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRBGBUHCKJAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














